

X-ray Crystallography of 2-Amino-5-bromothiazole Hydrobromide: A Comparative Guide

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Compound of Interest

Compound Name: 2-Amino-5-bromothiazole
hydrobromide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystallographic data of thiazole derivatives, offering insights into the structural characteristics of this important heterocyclic scaffold. While crystallographic data for **2-Amino-5-bromothiazole hydrobromide** is not publicly available, this document presents data from closely related structures to offer a valuable reference for researchers in structural biology and drug design.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for several thiazole derivatives, providing a basis for understanding the potential structural features of **2-Amino-5-bromothiazole hydrobromide**.

Parameter	(E)-1-(3-benzyl-5-phenyl-1,3-thiazol-2-ylidene)-2-[(E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazin-1-ium bromide[1][2][3][4][5]	5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole[6][7][8]	2,4-Dibromothiazole[9][10]	2,4-diacetyl-5-bromothiazole[9][10]
Crystal System	Monoclinic	Monoclinic	Orthorhombic	Triclinic
Space Group	Cc	P2 ₁ /c	Fmm2	P-1
a (Å)	14.5474(7)	---	6.700(10)	4.040(2)
b (Å)	17.8777(8)	---	16.21(3)	8.254(5)
c (Å)	9.0803(4)	---	5.516(8)	13.208(8)
α (°)	90	90	90	96.191(17)
β (°)	108.773(2)	---	90	93.865(16)
γ (°)	90	90	90	94.067(11)
Volume (Å ³)	2235.92(18)	---	---	---

Experimental Protocols

The determination of a crystal structure by X-ray diffraction involves a series of well-defined steps, from crystal preparation to data analysis.

Crystallization

The initial and often most critical step is the growth of high-quality single crystals suitable for X-ray diffraction. Common techniques include:

- Vapor Diffusion: A solution of the compound is allowed to slowly equilibrate with a vapor of a miscible anti-solvent.
- Slow Evaporation: The solvent of a saturated solution of the compound is allowed to evaporate slowly.
- Cooling Crystallization: A saturated solution is slowly cooled to induce crystallization.

Data Collection

A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

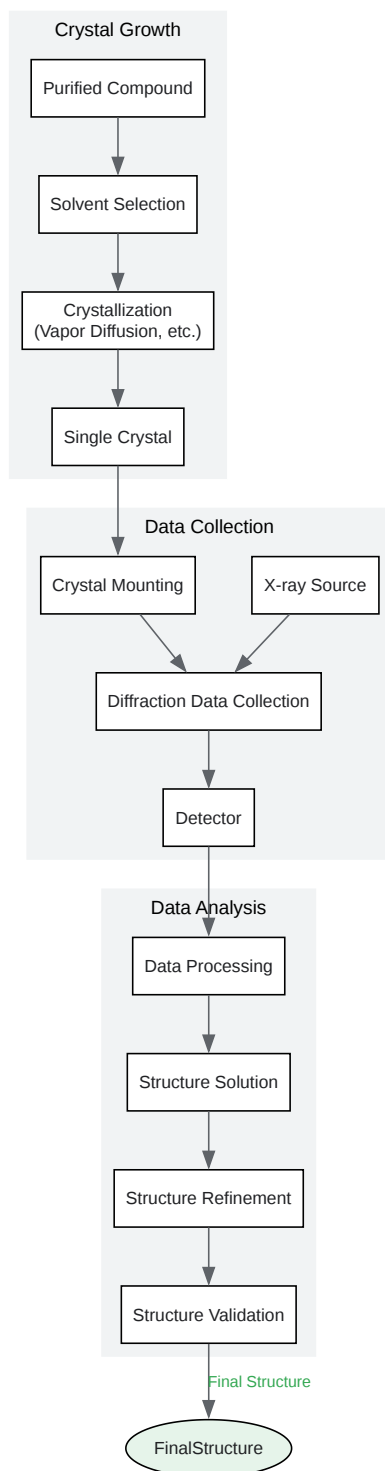
Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms in the crystal lattice are then determined using computational methods. This initial model is then refined to best fit the experimental data.

Visualizations

Experimental Workflow

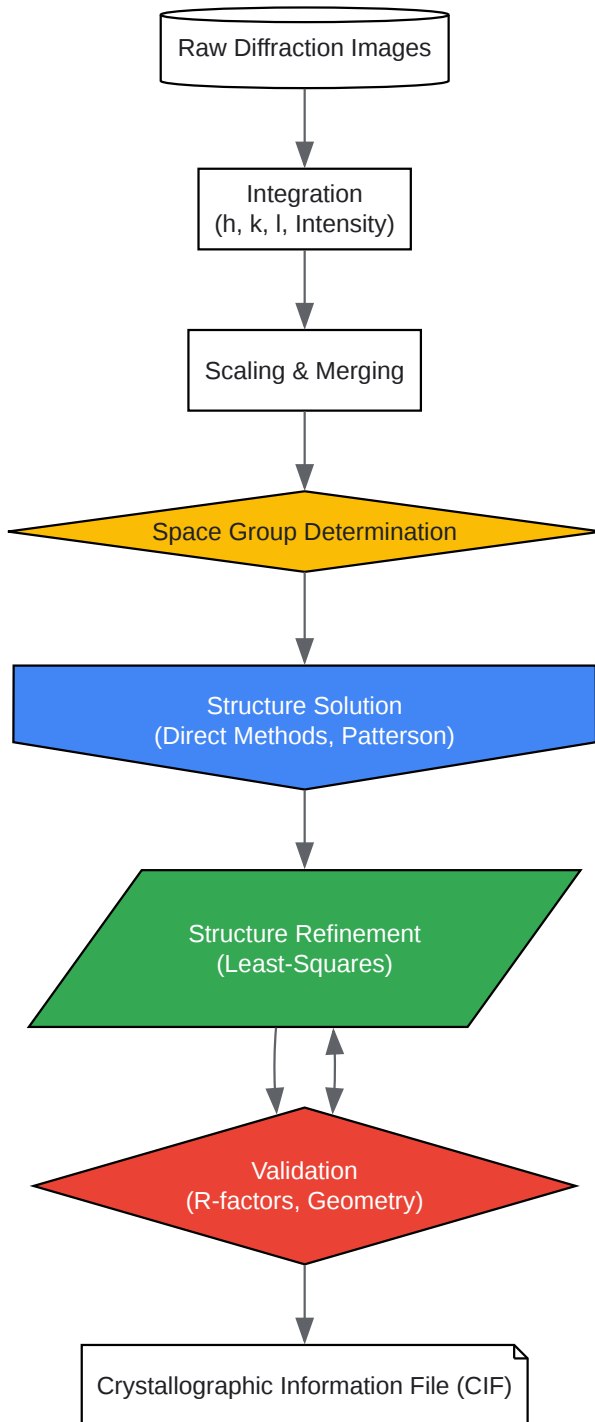
Experimental Workflow for X-ray Crystallography

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Caption: A flowchart illustrating the major steps in a typical single-crystal X-ray diffraction experiment.

Logical Relationships in Crystallographic Data Analysis

Logical Flow of Crystallographic Data Analysis

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Caption: A diagram showing the logical progression of data processing and analysis in X-ray crystallography.

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